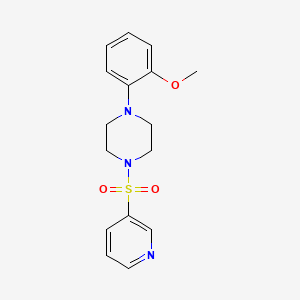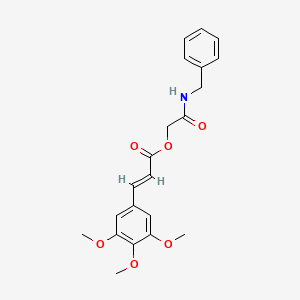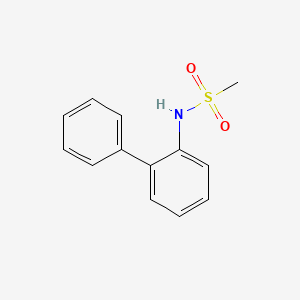
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonylpiperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is not fully understood. However, it has been suggested that 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine modulates the activity of various neurotransmitters, including serotonin, dopamine, and GABA. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to interact with voltage-gated ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to enhance the activity of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizure activity.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in lab experiments is its ability to modulate the activity of various neurotransmitters, making it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine. One area of interest is the development of more potent and selective 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine analogs that can be used to further investigate its mechanism of action and potential therapeutic applications. Another area of interest is the investigation of the role of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in the regulation of neuroinflammation, which has been implicated in the pathogenesis of various neurodegenerative disorders. Additionally, the potential use of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine as a diagnostic tool for the early detection of neurodegenerative disorders is an area of ongoing research.
合成方法
The synthesis of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine involves the reaction of 2-methoxybenzaldehyde with 3-pyridinesulfonyl chloride in the presence of triethylamine to form 2-(pyridin-3-ylsulfonyl)benzaldehyde. This intermediate is then reacted with piperazine in the presence of potassium carbonate to yield 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine.
科学研究应用
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16-7-3-2-6-15(16)18-9-11-19(12-10-18)23(20,21)14-5-4-8-17-13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOMYKIKMYBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)


![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)

![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)

![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)


![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)